2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of pyrrole derivatives with chloramine and formamidine acetate . One common method includes the deprotonation of 2-cyanopyrrole using sodium hydride, followed by N-amination with an in situ prepared monochloramine solution. The final cyclization step is achieved using formamidine acetate .
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed to ensure high yield and safety. These processes involve the use of commodity chemicals and are designed to be scalable, allowing for the production of kilogram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrrolo[2,1-f][1,2,4]triazine core .
Scientific Research Applications
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Medicine: Part of the structure of antiviral drugs like remdesivir, which is used to treat COVID-19.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its antiviral and anticancer properties.
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, used in cancer treatment.
Remdesivir: An antiviral drug that includes the pyrrolo[2,1-f][1,2,4]triazine moiety.
Uniqueness
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C7H7ClN4 |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H7ClN4/c8-4-6-10-7(9)5-2-1-3-12(5)11-6/h1-3H,4H2,(H2,9,10,11) |
InChI Key |
BRLAKSPBRIFARA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)CCl)N |
Origin of Product |
United States |
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